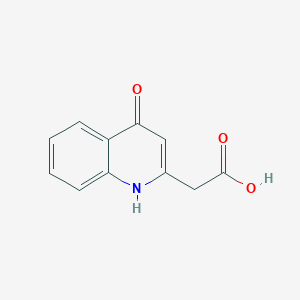
7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of naphthalenes This compound is characterized by the presence of ethoxy and methoxy groups attached to a tetrahydronaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 5-methoxy-1,2,3,4-tetrahydronaphthalene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts such as aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The ethoxy and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- 7-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline
- 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
Comparison: Compared to these similar compounds, 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern on the naphthalene ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
7-ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H18O2/c1-3-15-11-8-10-6-4-5-7-12(10)13(9-11)14-2/h8-9H,3-7H2,1-2H3 |
Clave InChI |
FUNFGJXOJJDAPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(CCCC2)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
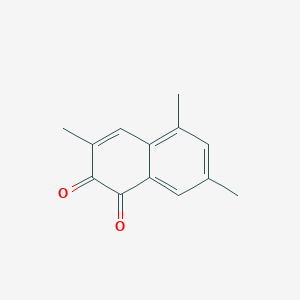

![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
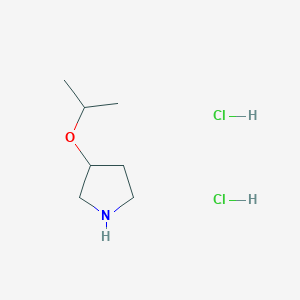

![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
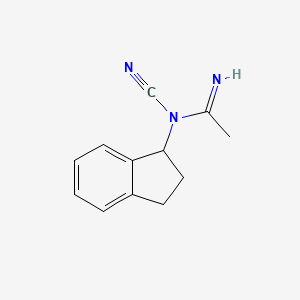
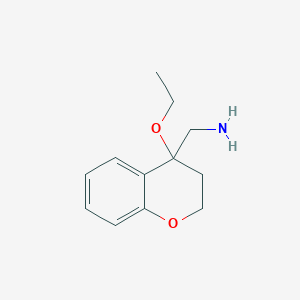
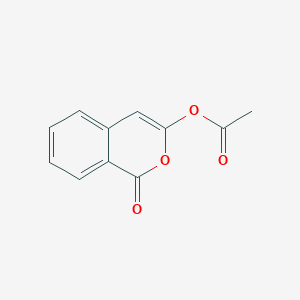

![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
